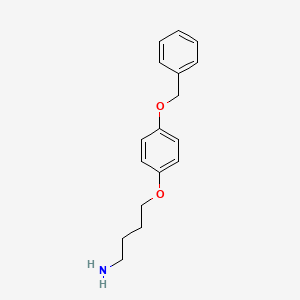
1-(4-Aminobutoxy)-4-(benzyloxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Aminobutoxy)-4-(benzyloxy)benzene is an organic compound that features both an aminobutoxy and a benzyloxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminobutoxy)-4-(benzyloxy)benzene typically involves a multi-step process:
Formation of the Benzyloxy Group: The initial step often involves the reaction of benzyl alcohol with a suitable benzene derivative to form the benzyloxy group.
Introduction of the Aminobutoxy Group: The next step involves the reaction of the intermediate with 4-aminobutanol under suitable conditions to introduce the aminobutoxy group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Aminobutoxy)-4-(benzyloxy)benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, acids, or bases can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
1-(4-Aminobutoxy)-4-(benzyloxy)benzene has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be used in the study of biological pathways and interactions due to its functional groups.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1-(4-Aminobutoxy)-4-(benzyloxy)benzene involves its interaction with molecular targets through its functional groups. The aminobutoxy group can participate in hydrogen bonding and other interactions, while the benzyloxy group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its effects in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Aminobutoxy)-4-methoxybenzene: Similar structure but with a methoxy group instead of a benzyloxy group.
1-(4-Aminobutoxy)-4-ethoxybenzene: Similar structure but with an ethoxy group instead of a benzyloxy group.
1-(4-Aminobutoxy)-4-propoxybenzene: Similar structure but with a propoxy group instead of a benzyloxy group.
Uniqueness
1-(4-Aminobutoxy)-4-(benzyloxy)benzene is unique due to the presence of both the aminobutoxy and benzyloxy groups, which provide distinct reactivity and interaction profiles compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C17H21NO2 |
|---|---|
Poids moléculaire |
271.35 g/mol |
Nom IUPAC |
4-(4-phenylmethoxyphenoxy)butan-1-amine |
InChI |
InChI=1S/C17H21NO2/c18-12-4-5-13-19-16-8-10-17(11-9-16)20-14-15-6-2-1-3-7-15/h1-3,6-11H,4-5,12-14,18H2 |
Clé InChI |
UUQMQEWIHOMHMN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [(3-ethynylphenyl)carbamoyl]formate](/img/structure/B13203457.png)
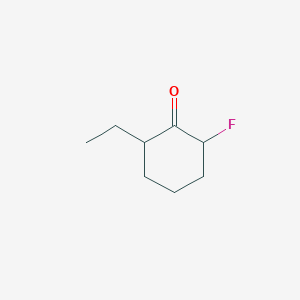

![2-Methyl-2-azaspiro[4.5]decan-4-amine](/img/structure/B13203472.png)
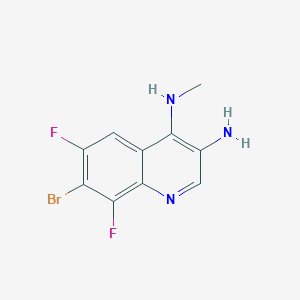
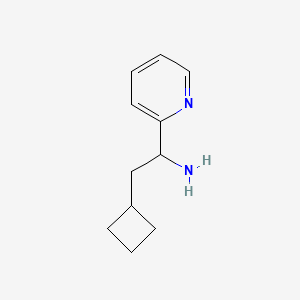

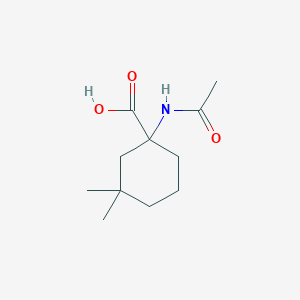
![tert-Butyl 5-(4-chlorobutanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13203507.png)
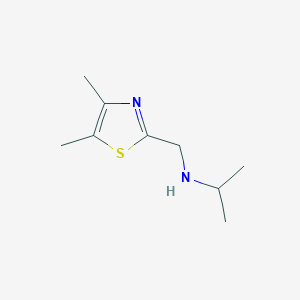
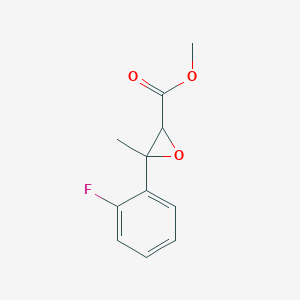
![Benzyl 3-(aminomethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13203515.png)
![N-[4-(Methylsulfanyl)phenyl]-1H-pyrazol-4-amine](/img/structure/B13203528.png)
![1-[(3R)-3-Aminopiperidin-1-yl]-2-methoxyethan-1-one](/img/structure/B13203536.png)
